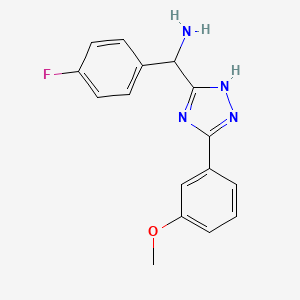

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

Description

The compound (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707373-14-5) is a 1,2,4-triazole derivative with a molecular formula of C₁₆H₁₅FN₄O and a molecular weight of 298.32 g/mol . Its structure features a 4-fluorophenyl group and a 3-methoxyphenyl substituent attached to the triazole core, linked via a methanamine bridge. The methoxy group at the 3-position of the phenyl ring may enhance lipophilicity, while the fluorine atom could influence electronic properties and binding interactions.

Properties

CAS No. |

1707373-14-5 |

|---|---|

Molecular Formula |

C16H15FN4O |

Molecular Weight |

298.31 g/mol |

IUPAC Name |

(4-fluorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |

InChI |

InChI=1S/C16H15FN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21) |

InChI Key |

PBRHYIDKGILWCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to minimize costs and maximize yield .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electron Effects : The target compound’s 3-methoxyphenyl group is electron-rich, contrasting with sulfonyl (electron-withdrawing, ) and pyrazine (electron-deficient, ) substituents in analogs.

- Lipophilicity : The methoxy group may increase lipophilicity compared to polar sulfonyl or heterocyclic groups (e.g., pyrazine) .

Comparison :

Physicochemical and Spectral Properties

- Target Compound: Limited data available; molecular weight and formula suggest moderate solubility in organic solvents .

- Analog Data :

- Benzo[d]thiazole-triazole hybrid : IR peaks at 1653 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (C=N); ESI-MS m/z 342.2 .

- Sulfonylphenyl-triazoles : Thione IR absorption ~1200 cm⁻¹ (C=S); recrystallization from CHCl₃/petroleum ether indicates low polarity .

- Pyrazine-triazole analog : Lower molecular weight (270.27 g/mol) suggests higher solubility than the target compound .

Biological Activity

The compound (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies have indicated that similar triazole derivatives exhibit MIC values ranging from 0.046 to 3.11 μM against pathogens such as MRSA and E. coli . The presence of electron-donating groups like methoxy on the phenyl ring is believed to enhance antimicrobial activity.

| Pathogen | MIC (μM) | Reference Compound | MIC (μM) |

|---|---|---|---|

| MRSA | 0.046 | Vancomycin | 0.68 |

| E. coli | 2.96 | Ciprofloxacin | 2.96 |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of triazole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

- Case Study : A study demonstrated that triazole compounds could significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Anticancer Activity

The anticancer properties of triazoles are another area of interest. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines.

- Cell Line Studies : Compounds similar to (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine were tested against various cancer cell lines, showing IC50 values below 10 μM in several cases . The structure-activity relationship (SAR) indicates that substituents on the phenyl rings significantly influence cytotoxicity.

| Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|

| HT-29 | <10 | Doxorubicin | 0.5 |

| Jurkat | <10 | Cisplatin | 1.0 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in fungal and bacterial cell wall synthesis.

- Receptor Interaction : It may also bind to specific receptors involved in inflammatory responses or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate ROS levels, contributing to their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.